3,4-difluoro-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide
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Overview
Description
3,4-difluoro-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C14H11F2N5O2 and its molecular weight is 319.272. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis and Evaluation
Phosphodiesterase Type 4 Inhibitors
Research led by Raboisson et al. (2003) explored pyrazolo[1,5-a]-1,3,5-triazines as potent inhibitors with high isoenzyme selectivity. These compounds showed significant inhibition of LPS-induced TNF-alpha release from human mononuclear cells, indicating their potential in anti-inflammatory and immunomodulatory therapies (Raboisson et al., 2003).
Microwave-assisted Synthesis
Shaaban (2008) developed a method for synthesizing trifluoromethyl derivatives of heterocycles, including pyrazolo[1,5-a]pyrimidine, through microwave irradiation. This highlights the advancement in synthetic methodologies for efficiently creating complex molecules (Shaaban, 2008).
Antiavian Influenza Virus Activity
A study by Hebishy et al. (2020) introduced benzamide-based 5-aminopyrazoles and their derivatives as novel compounds with significant activities against bird flu influenza H5N1, showcasing the role of such compounds in developing new antiviral agents (Hebishy et al., 2020).
Advanced Imaging and Diagnostic Applications
- PET Imaging Agents: Wang et al. (2013) synthesized a derivative for potential PET imaging of B-Raf(V600E) in cancers, highlighting the application of such compounds in diagnostic imaging and oncology research (Wang et al., 2013).
Antimicrobial and Antifungal Activities
- Research on various derivatives has shown promising antimicrobial and antifungal activities, indicating their potential use in developing new treatments for infections. For instance, Ivanov et al. (2020) synthesized derivatives with evaluated antimicrobial and antifungal activities, pointing towards their application in addressing resistant microbial strains (Ivanov et al., 2020).
Mechanism of Action
Target of Action
It is known that triazolo[4,3-a]pyrazine derivatives, to which this compound belongs, have shown a wide range of biological activities . They are capable of binding in the biological system with a variety of enzymes and receptors .
Mode of Action
Some triazolo[4,3-a]pyrazine derivatives have shown antibacterial activities against both gram-positive and gram-negative bacterial strains . This suggests that the compound may interact with bacterial cells, possibly inhibiting essential bacterial enzymes or disrupting bacterial cell wall synthesis.
Biochemical Pathways
It is known that some triazolo[4,3-a]pyrazine derivatives have shown to upregulate the pro-apoptotic bcl-2-associated x protein (bax) and caspase-3 and -9 and downregulate the pro-oncogenic cell survival bcl-2 protein . This suggests that the compound may be involved in the regulation of apoptosis.
Pharmacokinetics
Result of Action
Some triazolo[4,3-a]pyrazine derivatives have shown moderate to good antibacterial activities . This suggests that the compound may have a bactericidal or bacteriostatic effect.
Properties
IUPAC Name |
3,4-difluoro-N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N5O2/c1-23-14-12-20-19-11(21(12)5-4-17-14)7-18-13(22)8-2-3-9(15)10(16)6-8/h2-6H,7H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBKEIOMGWYCNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN2C1=NN=C2CNC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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